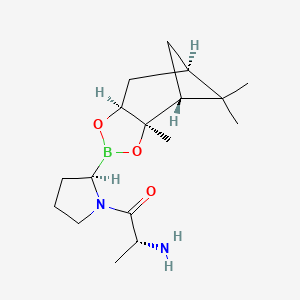![molecular formula C16H32N4O8 B13839671 2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] is a heterocyclic organic compound with the molecular formula C16H32N4O8 and a molecular weight of 408.45 g/mol . This compound is known for its unique structure, which includes an azo group (N=N) and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] typically involves the reaction of 2-methylpropionamide derivatives with an azo compound. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amine derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a stabilizer for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] involves the generation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, making the compound useful in the production of polymers and other materials . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis(2-methylpropionamide): Similar in structure but lacks the hydroxyl groups.
2,2’-Azobis(N-butyl-2-methylpropionamide): Contains butyl groups instead of hydroxyl groups.
2,2’-Azobis(isobutyronitrile): Contains nitrile groups instead of hydroxyl groups.
Uniqueness
The presence of multiple hydroxyl groups in 2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] makes it unique compared to other similar compounds. These hydroxyl groups enhance its solubility in water and its reactivity in various chemical reactions, making it a versatile compound for a wide range of applications .
Eigenschaften
Molekularformel |
C16H32N4O8 |
|---|---|
Molekulargewicht |
408.45 g/mol |
IUPAC-Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-[[1-[(1,3-dihydroxy-2-methoxypropan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H32N4O8/c1-13(2,11(26)17-15(6-21,7-22)8-23)19-20-14(3,4)12(27)18-16(9-24,10-25)28-5/h21-25H,6-10H2,1-5H3,(H,17,26)(H,18,27) |
InChI-Schlüssel |
WMWKTNQFBKHWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC(CO)(CO)CO)N=NC(C)(C)C(=O)NC(CO)(CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





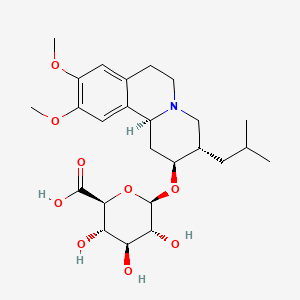
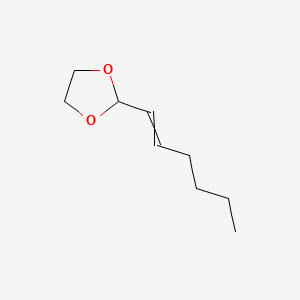
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)

![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
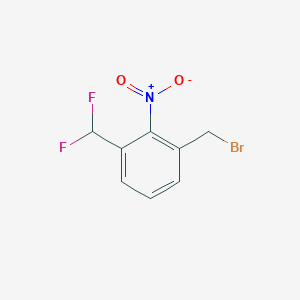
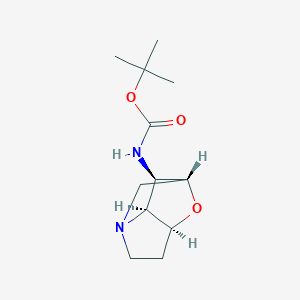
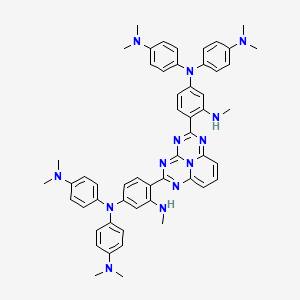
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
